![molecular formula C20H17N5O2 B6508489 N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-phenoxyacetamide CAS No. 894067-73-3](/img/structure/B6508489.png)

N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

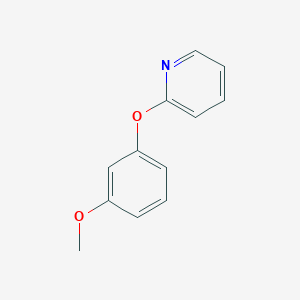

“N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-phenoxyacetamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . The CAS Number of this compound is 108825-65-6 .

Molecular Structure Analysis

The molecular formula of this compound is C20H17N5O . It has a molecular weight of 281.32 . The structure contains a triazolo[4,3-b]pyridazine ring which is a nitrogenous heterocyclic moiety .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a density of 1.28±0.1 g/cm3 . The boiling point is 200-201°C .科学的研究の応用

Anticancer Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Researchers have synthesized derivatives of this scaffold and evaluated their activity against various cancer cell lines. These compounds may inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways .

Antimicrobial Properties

The compound’s antimicrobial potential has been investigated against bacteria (such as E. coli, S. aureus, and P. aeruginosa) and fungi (including Rhizopus oryzae, A. fumigatus, A. niger, and T. mentagrophytes) . These findings suggest that it could be explored further as an antimicrobial agent.

Enzyme Inhibition

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been investigated as enzyme inhibitors. Notably, they exhibit activity against carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase enzymes . These inhibitory effects may have therapeutic implications.

Targeting Multifunctional Diseases

Given the diverse pharmacological activities, researchers are exploring 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines for the treatment of multifunctional diseases. In silico pharmacokinetic and molecular modeling studies provide insights for drug design and development .

Other Applications

Beyond the mentioned fields, these compounds may find applications in cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Their ability to interact with various biological targets makes them intriguing candidates for drug development.

Safety and Hazards

作用機序

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division. It stabilizes the FtsZ protofilaments by cross-linking them and serves as a cytoplasmic membrane anchor for the Z ring .

Mode of Action

The compound interacts with its target, the Cell division protein ZipA, to stabilize the FtsZ protofilaments. This interaction results in the cross-linking of the protofilaments and anchors the Z ring to the cytoplasmic membrane

Biochemical Pathways

The compound affects the bacterial cell division pathway by interacting with the Cell division protein ZipA. This interaction disrupts the normal function of the protein, leading to an inhibition of bacterial cell division

Pharmacokinetics

The compound is a small molecule, which suggests it may have good bioavailability

Result of Action

The result of the compound’s action is the disruption of bacterial cell division due to its interaction with the Cell division protein ZipA . This disruption could potentially lead to a halt in bacterial growth or even bacterial death, making the compound a potential candidate for antibacterial drug development.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, changes in pH can lead to the formation of different ring systems . Additionally, the presence of other compounds, such as bielectrophiles, can affect the compound’s action

特性

IUPAC Name |

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-14-22-23-19-12-11-18(24-25(14)19)15-7-9-16(10-8-15)21-20(26)13-27-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQYKMFDMJMREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide](/img/structure/B6508407.png)

![2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6508412.png)

![(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6508414.png)

![2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6508429.png)

![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508446.png)

![(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6508453.png)

![4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B6508458.png)

![3-amino-2-[(4-bromophenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B6508464.png)

![ethyl 2-{[(1Z)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6508471.png)

![4-phenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)butanamide](/img/structure/B6508475.png)

![N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide](/img/structure/B6508476.png)

![2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B6508495.png)

![3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B6508498.png)